molecular formula C22H20N6O3 B2784082 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide CAS No. 2034582-61-9

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide

Cat. No.: B2784082
CAS No.: 2034582-61-9
M. Wt: 416.441
InChI Key: CDWFWJFJWQWPIT-UHFFFAOYSA-N
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Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. IRAK4 mediates signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) , and its hyperactivation is implicated in the pathogenesis of various autoimmune, inflammatory, and oncogenic diseases. This compound functions by competitively binding to the ATP-binding pocket of IRAK4, thereby blocking the phosphorylation and activation of the kinase. This inhibition halts the downstream propagation of signals through the NF-κB and MAPK pathways, which are central to the production of pro-inflammatory cytokines. Its specific chemical structure, featuring a pyrimidine core linked to an azetidine-carboxamide moiety, is designed for high affinity and selectivity. As a research-grade IRAK4 inhibitor, this compound is a valuable chemical probe for investigating the role of TLR/IL-1R signaling in pathologies like rheumatoid arthritis, lupus, and myelodysplastic syndromes , as well as in certain B-cell malignancies where MyD88 mutations create a dependency on IRAK4 signaling . It enables researchers to dissect inflammatory cascades and evaluate the therapeutic potential of IRAK4 blockade in preclinical models.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-oxochromen-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-13-7-14(2)28(26-13)20-9-19(23-12-24-20)27-10-16(11-27)21(29)25-17-8-15-5-3-4-6-18(15)31-22(17)30/h3-9,12,16H,10-11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWFWJFJWQWPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC5=CC=CC=C5OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the azetidine-3-carboxamide core with functionalized pyrimidine and coumarin moieties. Key steps include:

  • Pyrimidine functionalization : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 3,5-dimethylpyrazole group at the pyrimidine C4 position .

  • Azetidine coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the azetidine carboxamide to the pyrimidine scaffold .

  • Solvent systems : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux (60–100°C) with catalysts like cesium carbonate .

    • Optimization : Monitor reaction progress via TLC or LCMS. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
    Step Key Conditions Yield Range
    Pyrazole-pyrimidine couplingPd(PPh3)4, DMF, 80°C40–60%
    Azetidine-carboxamide formationEDC, HOBt, DCM, RT55–70%

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use deuterated DMSO or CDCl3 for ¹H/¹³C NMR to assign protons (e.g., pyrazole methyl groups at δ 2.2–2.3 ppm, coumarin carbonyl at δ 11.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected ~470–480 Da) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What preliminary biological assays are recommended to assess its activity?

  • In vitro screens :

  • Kinase inhibition : Test against kinase panels (e.g., EGFR, Aurora kinases) due to pyrimidine’s role in ATP-binding pockets .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
    • Controls : Include reference inhibitors (e.g., imatinib for kinases) and validate via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Approach :

Substituent variation : Modify pyrazole (e.g., 3,5-dimethyl → trifluoromethyl) or coumarin (e.g., 7-hydroxy vs. 7-methoxy) .

Scaffold hopping : Replace azetidine with piperidine or morpholine to assess ring size impact on solubility and binding .

Bioisosteric replacements : Substitute pyrimidine with pyridazine or triazole to evaluate heterocycle effects .

  • Data Analysis : Use IC50 shifts (>10-fold) to identify critical substituents. Cross-validate with molecular docking .

Q. What strategies resolve contradictions in biological data across assays (e.g., high in vitro potency but low cellular activity)?

  • Troubleshooting :

  • Solubility : Measure logP (e.g., >3 indicates poor aqueous solubility; use PEG-400 or cyclodextrin formulations) .
  • Metabolic stability : Perform microsomal assays (human liver microsomes) to identify rapid degradation .
  • Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to rule out promiscuity .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methods :

  • Docking : Use AutoDock Vina to model compound binding to kinase domains (e.g., PDB: 4GD) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates stable poses) .
    • Output : Identify residues (e.g., hinge region Lys/Met) for hydrogen bonding or steric optimization .

Q. What protocols are effective for resolving synthetic by-products or diastereomers?

  • Chromatography : Use chiral columns (e.g., Chiralpak AD-H) for enantiomer separation .
  • Crystallography : Grow single crystals (solvent: methanol/water) for X-ray diffraction to confirm stereochemistry .

Q. How can target engagement be validated in cellular models?

  • Tools :

  • CETSA : Monitor thermal stabilization of target proteins in lysates via Western blot .
  • Pull-down assays : Use biotinylated probes to capture compound-bound kinases from cell extracts .

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